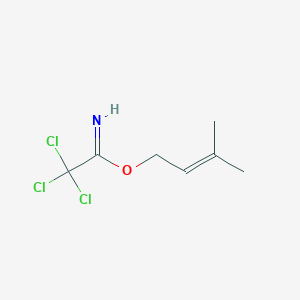
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester is a chemical compound with the molecular formula C7H10Cl3NO. This compound is characterized by the presence of a trichloroethyl group and a 3-methyl-2-butenyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester typically involves the esterification of ethanimidic acid, 2,2,2-trichloro- with 3-methyl-2-buten-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester involves its interaction with specific molecular targets and pathways. The trichloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethanimidic acid, 2,2,2-trichloro-, methyl ester: Similar structure but with a methyl ester group instead of a 3-methyl-2-butenyl ester group.
Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester: Contains a 4-methoxyphenylmethyl ester group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester group but different acid component.
Uniqueness
Ethanimidic acid, 2,2,2-trichloro-, 3-methyl-2-butenyl ester is unique due to the presence of both the trichloroethyl group and the 3-methyl-2-butenyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
104808-44-8 |
|---|---|
Molecular Formula |
C7H10Cl3NO |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C7H10Cl3NO/c1-5(2)3-4-12-6(11)7(8,9)10/h3,11H,4H2,1-2H3 |
InChI Key |
GZYYRIJVWSDZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=N)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















